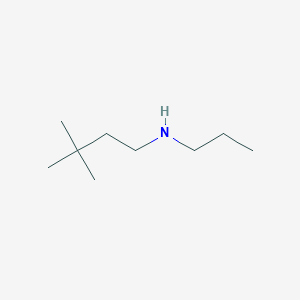
3,3-dimethyl-N-propylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-N-propylbutan-1-amine is an organic compound with the molecular formula C9H21N It is a derivative of butan-1-amine, where the amine group is substituted with a 3,3-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,3-dimethylbutan-1-amine and propyl halide (e.g., propyl chloride or propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The continuous flow process involves the following steps:
Raw Materials: Continuous feeding of 3,3-dimethylbutan-1-amine and propyl halide into the reactor.
Catalyst: Use of a suitable catalyst to enhance the reaction rate.
Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize yield.
Separation and Purification: Continuous separation of the product from the reaction mixture and purification using techniques like distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-N-propylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-N-propylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-propylbutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling effects.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-N-propylbutan-1-amine can be compared with other similar compounds such as:
3,3-Dimethylbutan-1-amine: Lacks the propyl group, resulting in different chemical and biological properties.
N-Propylbutan-1-amine: Lacks the 3,3-dimethyl substitution, leading to variations in reactivity and applications.
3,3-Dimethyl-N-methylbutan-1-amine:
Eigenschaften
Molekularformel |
C9H21N |
|---|---|
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
3,3-dimethyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-5-7-10-8-6-9(2,3)4/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
WWIQARQMNSVSAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


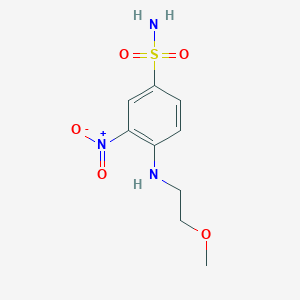

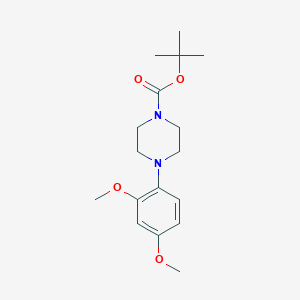

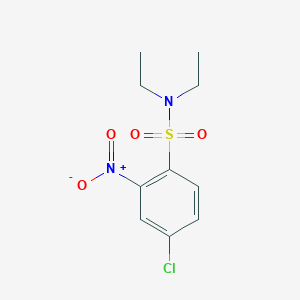


![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)

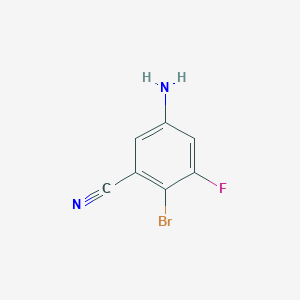

![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
